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molecular formula C12H9ClF3NO B173356 2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole CAS No. 174258-39-0

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

Cat. No. B173356
M. Wt: 275.65 g/mol
InChI Key: UWKSFZMISAANMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183304B2

Procedure details

The suspension of the title A compound, 4,5-dimethyl-2-(4-trifluoromethylphenyl)-oxazole 3-oxide hydrochloride (500 g, 1.70 mol) in 4.06 L of acetonitrile is stirred for 15 minutes at room temperature, then cooled to 10° C. 491 g (3.17 mol) of POCl3 are added at 15° C. over a period of 30 minutes. The suspension is stirred at room temperature for 16 hours, and the mixture is cooled to 10° C., and 6 L of water are added into the reaction mixture slowly (first 400 mL of water addition is very exothermic). The suspension is then stirred at room temperature for 6 hours further, and the solids are collected by filtration, washed with 2 L of water and dried to a constant weight at 50° C. (20 mbar) to afford 4-chloromethyl-5-methyl-2-[4-(trifluoromethyl)phenyl]-oxazole as a white solid (400 g, 85% yield): m.p. 97–98° C.
Name
4,5-dimethyl-2-(4-trifluoromethylphenyl)-oxazole 3-oxide hydrochloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
4.06 L
Type
solvent
Reaction Step One
Name
Quantity
491 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[N+:4]([O-])=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].O=P(Cl)(Cl)[Cl:22].O>C(#N)C>[Cl:22][CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8] |f:0.1|

Inputs

Step One
Name
4,5-dimethyl-2-(4-trifluoromethylphenyl)-oxazole 3-oxide hydrochloride
Quantity
500 g
Type
reactant
Smiles
Cl.CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C(F)(F)F)[O-]
Name
Quantity
4.06 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
491 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
6 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
STIRRING
Type
STIRRING
Details
The suspension is stirred at room temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 10° C.
STIRRING
Type
STIRRING
Details
The suspension is then stirred at room temperature for 6 hours further
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the solids are collected by filtration
WASH
Type
WASH
Details
washed with 2 L of water
CUSTOM
Type
CUSTOM
Details
dried to a constant weight at 50° C. (20 mbar)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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